Dehydroglyasperin C
Overview
Description
Dehydroglyasperin C is identified as a component with significant antioxidant activity, derived from licorice. Its study has primarily focused on its ability to induce phase 2 detoxifying enzymes, suggesting potential anticarcinogenic properties and health benefits (Kim et al., 2009).
Synthesis Analysis
The synthesis of complex molecular scaffolds like DGC can involve innovative chemical reactions such as the dehydrogenative Diels-Alder reaction. This process showcases the utility of C-H activation chemistry in creating intricate cycloadducts from simple precursors in a single operation (Stang & White, 2011).
Molecular Structure Analysis
DGC's molecular structure is pivotal in its biological activity, particularly in inducing phase 2 detoxifying enzymes. This induction is mediated through ARE (Antioxidant Response Element)-luciferase gene activation, suggesting a molecular interaction that promotes antioxidant defenses (Kim et al., 2009).
Chemical Reactions and Properties
DGC exhibits hepatoprotective effects, potentially through modulation of phase 1 and 2 detoxifying enzymes. Its capability to induce NQO1 activity in kidneys and mitigate lipid droplet formation in liver tissues indicates a chemical interaction that supports liver health (Seo et al., 2014).
Physical Properties Analysis
Although specific studies focusing on the physical properties of DGC are limited, its solubility, melting point, and other physical characteristics would be closely linked to its chemical structure and interactions. The studies primarily highlight its biological effects, indirectly suggesting its stability and reactivity in biological systems.
Chemical Properties Analysis
DGC's chemical properties, particularly its antioxidative effects, have been well-documented. It acts as a strong antioxidant both in vitro and ex vivo, showcasing significant free radical scavenging activity and inhibitory effects on lipid peroxidation in liver and brain tissues (Kim et al., 2011).
Scientific Research Applications
Cardiovascular Research
Dehydroglyasperin C, a component of liquorice, has been studied for its effects on cardiovascular diseases . Specifically, it has been found to attenuate proliferation and migration induced by platelet-derived growth factor in human arterial smooth muscle cells .
Method of Application
The study involved treating human aortic smooth muscle cells with DGC for 24 hours . This treatment significantly decreased cell number and DNA synthesis in a dose-dependent manner .
Results
DGC blocked the progression through the G0/G1 to S phase of the cell cycle, and down-regulated the expression of cyclin-dependent kinase (CDK); 2, cyclin E, CDK4 and cyclin D1 . Furthermore, DGC significantly attenuated PDGF-stimulated phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT and extracellular-regulated kinase 1/2 .
Hepatoprotective Research
DGC isolated from licorice has been shown to exhibit antioxidant activity as well as induce phase 2 detoxifying enzymes in mouse hepatoma cells . This study investigated whether or not DGC exerts hepatoprotective effects through modulation of phase 1 and 2 detoxifying enzymes .
Method of Application
The study involved injecting ICR mice with DGC followed by carbon tetrachloride (CCl4) . The mice were adapted for 1 week, followed by injection with DGC on day 7, CCl4 on day 8, and sacrifice on day 9 of the experiment .
Results
Compared to mice injected with CCl4 alone, mice simultaneously injected with both DGC and CCl4 showed reduced lipid droplet formation in liver tissue, as assessed by histological examination . DGC demonstrated a slight protective effect against centrilobular injury caused by CCl4 injection, perhaps through suppression of CYP2E1 expression .
Neuroprotective Research
DGC has been studied for its neuroprotective effects . Specifically, it has been found to increase the expression of heme oxygenase-1 in mouse hippocampal cells .
Safety And Hazards
properties
IUPAC Name |
4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7-10,22-24H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNRZUVCUEUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC(=C2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroglyasperin C | |
CAS RN |
199331-35-6 | |
Record name | Dehydroglyasperin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROGLYASPERIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80H8MSZ44I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.